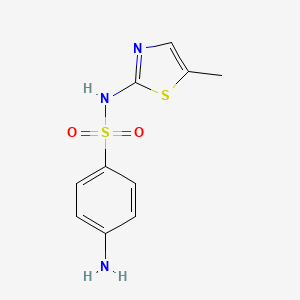

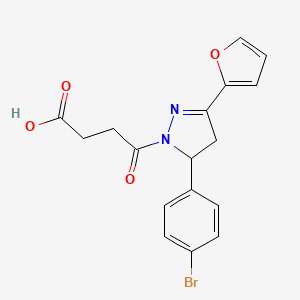

![molecular formula C17H16N4O4S2 B3018569 N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899966-05-3](/img/structure/B3018569.png)

N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide and related compounds involves multiple steps, starting with the formation of core structures followed by various functionalization reactions. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, which share a similar pharmacophoric group, was achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation in polyphosphoric acid. Subsequent acetylation and reaction with heterocyclic derivatives in the presence of potassium carbonate yielded the final compounds . Similarly, the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives involved the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol .

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing the 1,3,4-thiadiazol moiety, has been characterized by various spectroscopic techniques. These compounds exhibit a 'V' shaped conformation with angles between the aromatic planes around 84°. Intermolecular interactions, including hydrogen bonds and pi interactions, contribute to the stability and 3-D arrangement of these molecules .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of various functional groups. For example, the reaction sequence for synthesizing N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves the reaction of 2-aminobenzothiazole with chloroacetylchloride, followed by hydrazine hydrate and dichloroquinoline to introduce the quinoline linkage, which is crucial for antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The presence of heterocyclic rings, halogen substituents, and acetamide groups significantly influences their solubility, stability, and reactivity. These properties are essential for the compounds' biological activities, such as antimicrobial and antifungal effects, as seen in the series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides .

Antitumor and Antimicrobial Activity

The antitumor activity of these compounds has been evaluated in vitro against various human tumor cell lines. Compounds with significant anticancer activity against certain cancer cell lines have been identified, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide . Additionally, antimicrobial activity against bacterial and fungal species has been reported for a series of novel acetamides, with some compounds showing potent effects .

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated the potential antitumor properties of various acetamide derivatives, including N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity. Notably, compounds showed considerable anticancer activity against some cancer cell lines, underscoring the therapeutic potential of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibition and Anticancer Activities

Another study focused on the synthesis of N-benzyl substituted acetamide derivatives containing thiazole as an alternative to the pyridine ring, aiming to understand the structure-activity relationship of KX2-391, a selective Src substrate binding site inhibitor. These derivatives were evaluated for Src kinase inhibitory activities and showed inhibition of cell proliferation in various cancer cell lines, highlighting their potential in cancer therapy (Fallah-Tafti et al., 2011).

Antibacterial and Antioxidant Properties

Research into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives has shown good antioxidant and anti-inflammatory activity. Some compounds exhibited excellent anti-inflammatory activity, indicating potential applications in managing inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in developing new, effective insecticides for agricultural purposes (Fadda et al., 2017).

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c1-11(22)18-12-6-8-13(9-7-12)19-16(23)10-26-17-20-14-4-2-3-5-15(14)27(24,25)21-17/h2-9H,10H2,1H3,(H,18,22)(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNBLWWNBDVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)

![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)